molecular formula C15H15N5OS B2512167 4-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide CAS No. 2034522-35-3

4-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide

Cat. No.: B2512167
CAS No.: 2034522-35-3
M. Wt: 313.38
InChI Key: JZXILFRIGACQHQ-UHFFFAOYSA-N
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Description

4-Methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound features a thiazole ring substituted with a methyl group and a carboxamide group, along with a pyridine ring linked to a pyrazole ring. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It can be used as a probe to study biological systems and pathways.

  • Medicine: : It has potential therapeutic applications, including as an inhibitor of certain enzymes or receptors.

  • Industry: : It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-methyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide are not fully explored yet. Compounds bearing pyrazole moieties are known for their diverse pharmacological effects . They have been synthesized and evaluated for their antileishmanial and antimalarial activities . The exact enzymes, proteins, and other biomolecules that 4-methyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide interacts with are yet to be identified.

Molecular Mechanism

The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a compound bearing a pyrazole moiety . This suggests that 4-methyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide might exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide typically involves multiple steps, starting with the construction of the pyrazole and pyridine rings. One common approach is to first synthesize the pyrazole ring through a cyclization reaction involving hydrazine and a β-diketone. The pyridine ring can be constructed using a Chichibabin pyridine synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The pyridine ring can be reduced to form pyridine derivatives.

  • Substitution: : The carboxamide group can undergo substitution reactions to form different amides or esters.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Reagents such as thionyl chloride (SOCl₂) and acyl chlorides are often used for substitution reactions.

Major Products Formed:
  • Oxidation: : Thiazole sulfoxides and sulfones.

  • Reduction: : Reduced pyridine derivatives.

  • Substitution: : Various amides and esters.

Comparison with Similar Compounds

This compound can be compared to other similar compounds, such as:

  • Thiazole derivatives: : These compounds share the thiazole ring but may have different substituents.

  • Pyrazole derivatives: : These compounds contain the pyrazole ring and may have different functional groups.

  • Pyridine derivatives: : These compounds include the pyridine ring and can vary in their substituents and functional groups.

The uniqueness of 4-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide lies in its specific combination of rings and substituents, which can lead to distinct biological and chemical properties.

Properties

IUPAC Name

4-methyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c1-10-14(22-9-18-10)15(21)17-6-11-4-3-5-16-13(11)12-7-19-20(2)8-12/h3-5,7-9H,6H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXILFRIGACQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCC2=C(N=CC=C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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